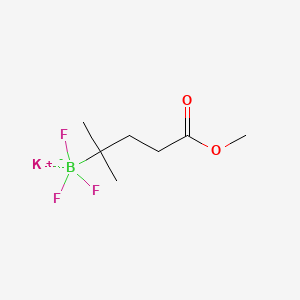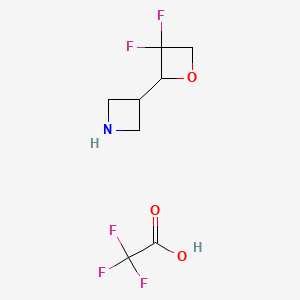
3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Difluorooxetan-2-yl)azetidine, trifluoroacetic acid (3,3-DFA) is an important synthetic building block in organic chemistry. It is a chiral compound with two enantiomers, (R)-3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid (R-3,3-DFA) and (S)-3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid (S-3,3-DFA). This compound has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Its unique properties, such as its low solubility in water and its ability to form hydrogen bonds, make it a useful and versatile reagent for organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid is not fully understood. However, it is believed to involve the formation of a hydrogen bond between the trifluoroacetate group and the fluorine atoms of the difluorooxetane ring. This hydrogen bond is thought to be responsible for the reactivity of the compound and its ability to form complexes with metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some antifungal and antibacterial properties. In addition, it has been shown to inhibit the growth of certain cancer cell lines. It is also believed to possess some anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also soluble in common organic solvents and has a low solubility in water, which can make it easier to work with in aqueous solutions. However, it can be difficult to work with in some applications due to its low solubility in water.
Direcciones Futuras
There are several potential future directions for research on 3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of other bioactive compounds, such as peptides and nucleosides. Another potential direction is to investigate the mechanism of action of this compound and its ability to form complexes with metals. Finally, further research could be done to explore the potential applications of this compound in drug design and development.
Métodos De Síntesis
The synthesis of 3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid has been developed and optimized over the years. One of the most commonly used methods is the reaction of 2-fluoropropanal with trifluoroacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide at a temperature of 40-50°C. The reaction is typically complete within one hour and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
3-(3,3-difluorooxetan-2-yl)azetidine, trifluoroacetic acid has been widely used in scientific research. It has been used in the synthesis of a variety of bioactive compounds, such as peptides, steroids, and other small molecules. It has also been used in the synthesis of chiral compounds, such as amino acids and nucleosides. In addition, this compound has been used in the synthesis of metal complexes, such as those containing cobalt or palladium.
Propiedades
IUPAC Name |
3-(3,3-difluorooxetan-2-yl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO.C2HF3O2/c7-6(8)3-10-5(6)4-1-9-2-4;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYDZNDQKNGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid](/img/structure/B6608096.png)
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
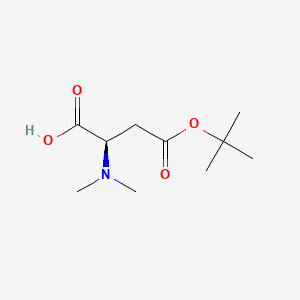
![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)
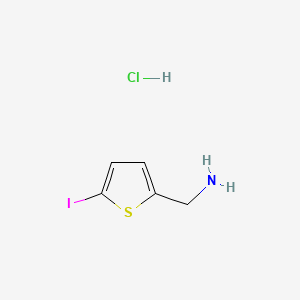
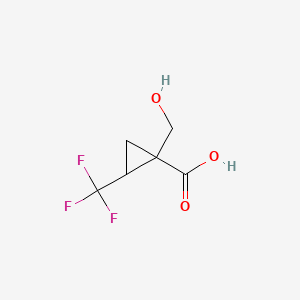
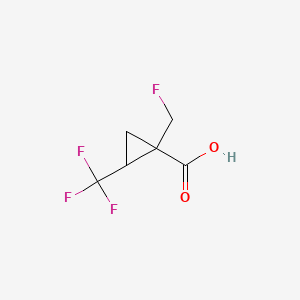
![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)

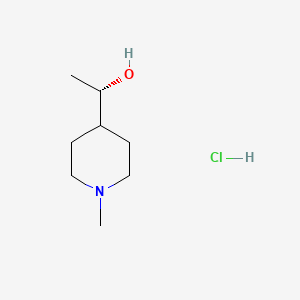
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
